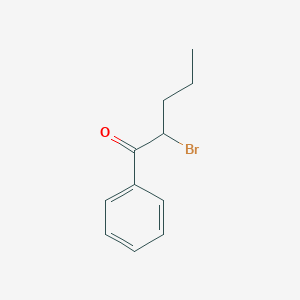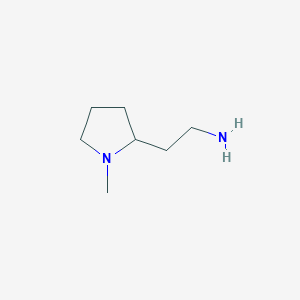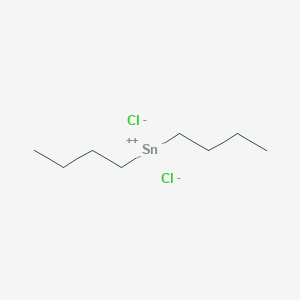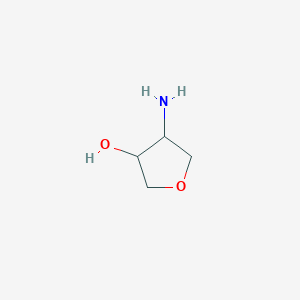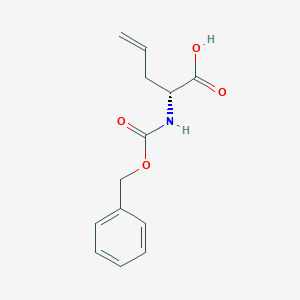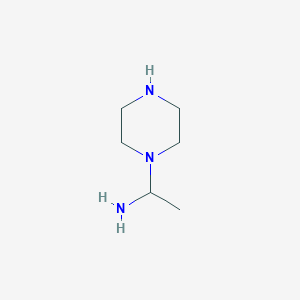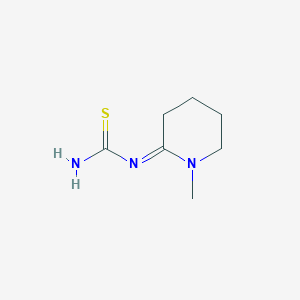
(1-Methyl-2-piperidinylidene)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-piperidinylidene)thiourea (MPPT) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This molecule is a thiourea derivative that contains a piperidine ring and a methyl group. MPPT has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (1-Methyl-2-piperidinylidene)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Methyl-2-piperidinylidene)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. (1-Methyl-2-piperidinylidene)thiourea has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
(1-Methyl-2-piperidinylidene)thiourea has been shown to have various biochemical and physiological effects. (1-Methyl-2-piperidinylidene)thiourea has been shown to have antioxidant properties, which can help protect cells from oxidative stress. (1-Methyl-2-piperidinylidene)thiourea has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Methyl-2-piperidinylidene)thiourea has several advantages for lab experiments. (1-Methyl-2-piperidinylidene)thiourea is a relatively stable compound that can be easily synthesized and purified. (1-Methyl-2-piperidinylidene)thiourea has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to using (1-Methyl-2-piperidinylidene)thiourea in lab experiments. (1-Methyl-2-piperidinylidene)thiourea has low solubility in water, which can make it difficult to dissolve in aqueous solutions. (1-Methyl-2-piperidinylidene)thiourea also has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of (1-Methyl-2-piperidinylidene)thiourea. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Future research could focus on optimizing the synthesis methods for (1-Methyl-2-piperidinylidene)thiourea to improve its effectiveness as a therapeutic agent. Future research could also investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to target specific enzymes and signaling pathways involved in disease processes. Additionally, future research could investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to be used in combination with other therapeutic agents to enhance their effectiveness.
Méthodes De Synthèse
(1-Methyl-2-piperidinylidene)thiourea can be synthesized using various methods, including the reaction of piperidine with thiourea in the presence of a catalyst or the reaction of piperidine with isothiocyanate. The reaction of piperidine with thiourea in the presence of a catalyst is the most common method used for the synthesis of (1-Methyl-2-piperidinylidene)thiourea. This method involves the reaction of piperidine with thiourea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization.
Applications De Recherche Scientifique
(1-Methyl-2-piperidinylidene)thiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (1-Methyl-2-piperidinylidene)thiourea has been shown to have anti-inflammatory, antioxidant, and antitumor properties. (1-Methyl-2-piperidinylidene)thiourea has been investigated as a potential therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
126826-79-7 |
|---|---|
Nom du produit |
(1-Methyl-2-piperidinylidene)thiourea |
Formule moléculaire |
C7H13N3S |
Poids moléculaire |
171.27 g/mol |
Nom IUPAC |
(E)-(1-methylpiperidin-2-ylidene)thiourea |
InChI |
InChI=1S/C7H13N3S/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H2,1H3,(H2,8,11)/b9-6+ |
Clé InChI |
DJIPCSXZWOUNKX-UHFFFAOYSA-N |
SMILES isomérique |
CN\1CCCC/C1=N\C(=S)N |
SMILES |
CN1CCCCC1=NC(=S)N |
SMILES canonique |
CN1CCCCC1=NC(=S)N |
Synonymes |
(1-Methyl-2-piperidinylidene)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



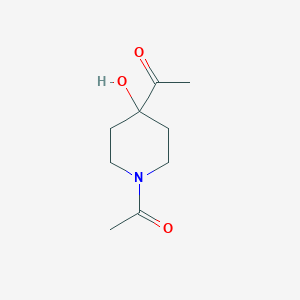

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
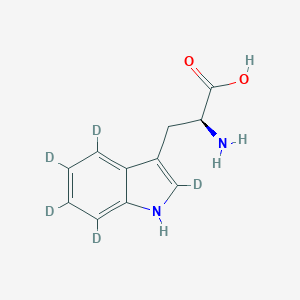
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
